

The Search for Safer Scents: Evaluating Alternatives to Butylphenyl Methylpropional

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Compound of Interest

Compound Name: *Butylphenyl methylpropional, (+)-*

Cat. No.: *B12648755*

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A comprehensive guide for researchers and drug development professionals on the efficacy and safety of alternative fragrance compounds to the now-restricted Butylphenyl methylpropional (BMHCA), also known as Lilial. This report provides a comparative analysis of available toxicological data, detailed experimental methodologies for key safety assessments, and visualizations of relevant biological pathways.

The fragrance industry is in a period of significant transition, driven by heightened consumer awareness and stringent regulatory actions against ingredients with potential health risks. A prime example is the European Union's ban on Butylphenyl methylpropional (BMHCA), a widely used fragrance ingredient with a lily-of-the-valley scent, due to its classification as a reproductive toxicant.^{[1][2][3]} This has catalyzed the urgent need for safer alternatives that can replicate its desirable olfactory properties without compromising consumer safety. This guide offers an objective comparison of emerging alternative compounds, supported by available experimental data.

Comparative Toxicological Data

The following table summarizes the available quantitative toxicological data for BMHCA and several potential alternatives. It is important to note that comprehensive public data for some of the newer, proprietary molecules is still limited.

Compound	CAS Number	Molecular Formula	Acute Oral Toxicity (LD50, rat)	Skin Sensitization	Genotoxicity (Ames Test)	Reproductive/Endocrine Effects
Butylphenyl methylpropional (BMHCA)	80-54-6	C14H20O	1390 mg/kg	Moderate sensitizer	Generally negative	Classified as a reproductive toxicant (Repr. 1B) in the EU. [1] [4] [5]
Linalool	78-70-6	C10H18O	2790 mg/kg	Weak sensitizer (EC3 ~30%)[6]	Not considered genotoxic. [7] [8] [9] [10]	Not considered an endocrine disruptor. [9]
2-Phenoxyethyl Isobutyrate	103-60-6	C12H16O3	>5000 mg/kg	No sensitizing effect at 4% in humans. [11]	Not mutagenic. [11]	Not expected to cause reproductive or developmental effects. NOAEL >1000 mg/kg/day. [11] [12] [13]
Nymphéal™	1637294-12-2	C14H20O	Data not publicly available	Skin sensitizer	Data not publicly available	Data not publicly available

Lilybelle®	1378867-81-2	C12H20O	Data not publicly available	Skin sensitizer	Data not publicly available	Data not publicly available
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Note: EC3 (Effective Concentration for a 3-fold stimulation index) is a measure of the sensitizing potential of a substance in the Local Lymph Node Assay (LLNA). A lower EC3 value indicates a stronger sensitizer. NOAEL (No Observed Adverse Effect Level) is the highest dose of a substance at which no adverse effects are observed.

Experimental Protocols

The evaluation of fragrance ingredient safety relies on a battery of standardized and validated tests. Below are detailed methodologies for key experiments cited in the toxicological assessment of these compounds.

Skin Sensitization Assessment

The potential of a compound to cause skin sensitization is a critical endpoint in cosmetic safety assessment. A tiered approach using in chemico and in vitro methods is now widely adopted to reduce reliance on animal testing. This approach is based on the Adverse Outcome Pathway (AOP) for skin sensitization.

1. Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

- Principle: This in chemico assay assesses the initial molecular event in skin sensitization: the binding of a chemical (hapten) to skin proteins. It measures the reactivity of a test chemical with synthetic peptides containing cysteine and lysine, which mimic the nucleophilic sites in skin proteins.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)
- Methodology:
 - Solutions of synthetic cysteine- and lysine-containing peptides are prepared.
 - The test chemical is incubated with each peptide solution for 24 hours.
 - The concentration of the remaining, unreacted peptide is quantified using High-Performance Liquid Chromatography (HPLC).

- The percentage of peptide depletion is calculated and used to classify the reactivity of the chemical.

2. KeratinoSens™ Assay - OECD TG 442D

- Principle: This in vitro assay addresses the second key event in the skin sensitization AOP: keratinocyte activation. It uses a genetically modified human keratinocyte cell line (HaCaT) that contains a luciferase gene under the control of an antioxidant response element (ARE). Sensitizers induce the Keap1-Nrf2-ARE pathway, leading to the production of luciferase, which can be measured.[6][19][20][21][22]

- Methodology:

- KeratinoSens™ cells are seeded in 96-well plates.
- The cells are exposed to a range of concentrations of the test chemical for 48 hours.
- Cell viability is assessed using a cytotoxicity assay (e.g., MTT).
- A luciferase substrate is added, and the resulting luminescence is measured.
- A significant increase in luciferase expression at non-cytotoxic concentrations indicates a positive result.

3. human Cell Line Activation Test (h-CLAT) - OECD TG 442E

- Principle: This in vitro assay evaluates the third key event in the skin sensitization AOP: dendritic cell activation. It measures the expression of cell surface markers (CD54 and CD86) on a human monocytic leukemia cell line (THP-1) in response to a test chemical.[23][24][25][26][27]

- Methodology:

- THP-1 cells are cultured and exposed to various concentrations of the test chemical for 24 hours.
- The cells are then stained with fluorescently labeled antibodies specific for CD54 and CD86.

- The expression of these markers is quantified using flow cytometry.
- A significant upregulation of CD54 and/or CD86 expression compared to the control indicates a sensitizing potential.

Genotoxicity Assessment

Genotoxicity tests are crucial to identify substances that can damage genetic material (DNA), potentially leading to cancer or heritable mutations. A standard battery of in vitro tests is recommended by regulatory bodies.[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)

1. Bacterial Reverse Mutation Test (Ames Test) - OECD TG 471

- Principle: This test uses several strains of the bacterium *Salmonella typhimurium* with mutations in the genes required to synthesize the amino acid histidine. The test chemical is incubated with the bacteria, and if it is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.
- Methodology:
 - The bacterial strains are exposed to the test chemical at various concentrations, with and without a metabolic activation system (S9 mix from rat liver).
 - The bacteria are plated on a minimal agar medium lacking histidine.
 - After incubation, the number of revertant colonies (colonies that have regained the ability to produce histidine) is counted.
 - A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

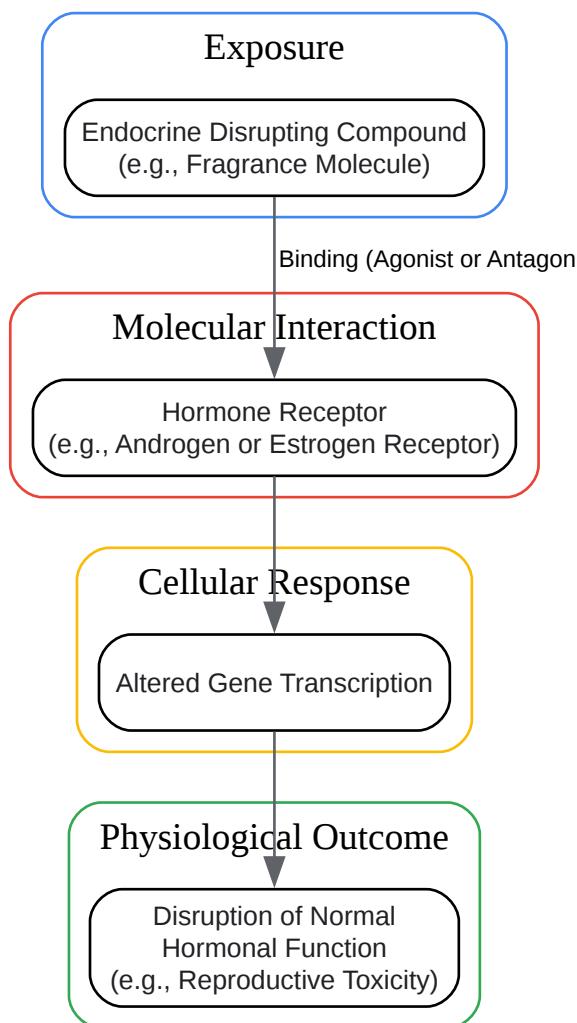
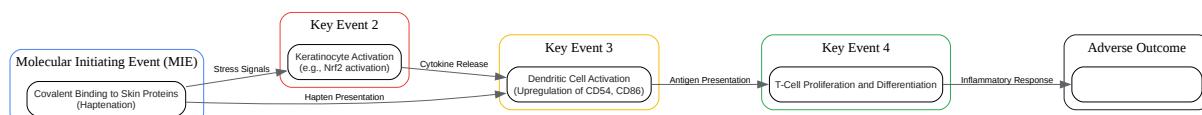
2. In Vitro Mammalian Cell Micronucleus Test - OECD TG 487

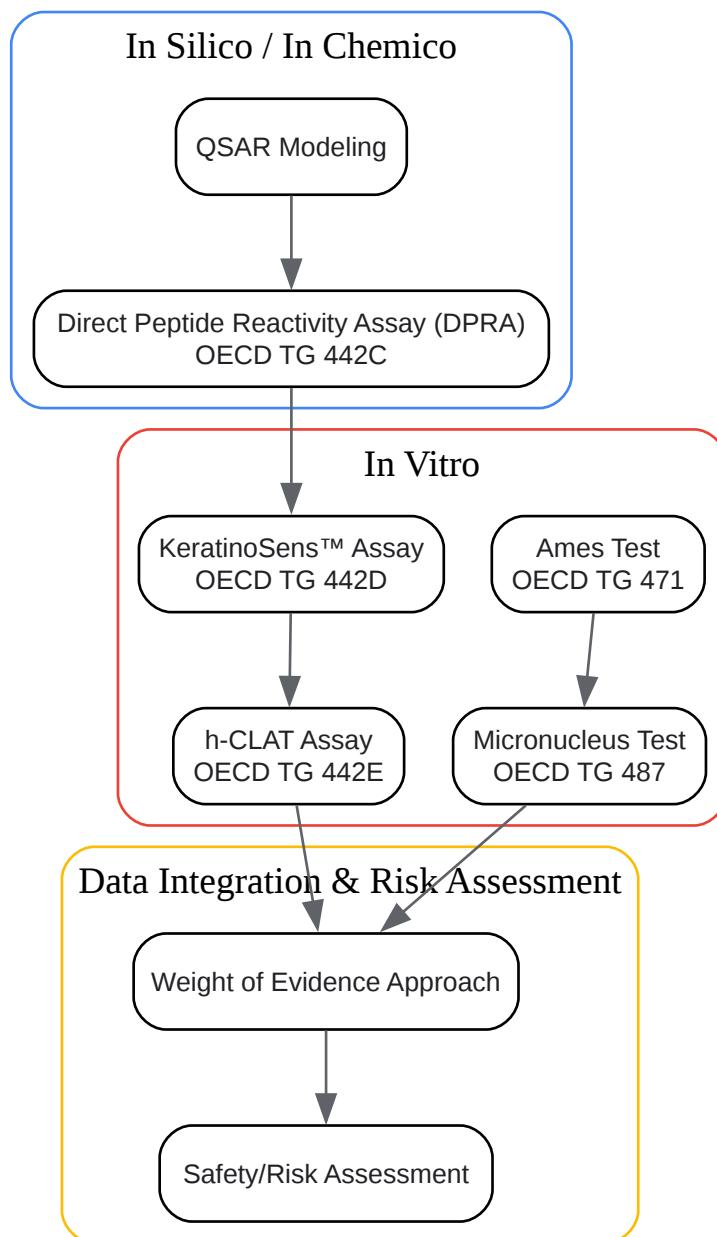
- Principle: This test detects damage to chromosomes. Micronuclei are small, extra-nuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.
- Methodology:

- Mammalian cells (e.g., human lymphocytes or a suitable cell line) are exposed to the test chemical with and without metabolic activation.
- The cells are then treated with a cytokinesis-blocking agent (e.g., cytochalasin B) to allow for the identification of cells that have completed one cell division.
- The cells are harvested, stained, and the frequency of micronuclei in binucleated cells is determined by microscopic analysis.
- A significant increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneuploid (chromosome loss/gain) activity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in toxicity can aid in understanding the mechanisms of action and the rationale behind the experimental designs.



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